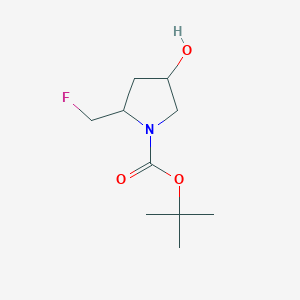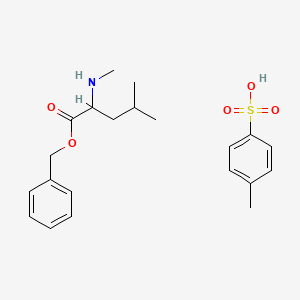![molecular formula C20H19FN2O B15155592 1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B15155592.png)
1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine is an organic compound with the molecular formula C20H19FN2O It is characterized by the presence of a fluorobenzyl group, a phenyl group, and a pyridinylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl chloride with 3-hydroxybenzaldehyde to form 3-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to reductive amination with pyridin-3-ylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine
- 1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(2-pyridinylmethyl)methanamine
Uniqueness
1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine is unique due to the presence of the pyridin-3-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C20H19FN2O |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-[3-[(4-fluorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C20H19FN2O/c21-19-8-6-16(7-9-19)15-24-20-5-1-3-17(11-20)12-23-14-18-4-2-10-22-13-18/h1-11,13,23H,12,14-15H2 |
Clé InChI |
AJTLMMADSZFVTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)CNCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B15155511.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15155512.png)

![3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15155518.png)
![Tert-butyl 4-hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B15155519.png)
![5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzene-1,3-dicarboxylic acid](/img/structure/B15155527.png)
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B15155530.png)
![N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B15155537.png)

![{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B15155560.png)
![Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B15155561.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15155565.png)
![N,N-diethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155574.png)
![N~2~-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B15155586.png)
